molecular formula C23H18N2O4 B251851 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251851
M. Wt: 386.4 g/mol
InChI Key: DVVOUHFNQLBGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for drug discovery and development.

Mechanism of Action

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action makes N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide a potential candidate for cancer therapy, as cancer cells often have overexpressed EGFR and rely on its signaling pathways for survival and growth.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR in various diseases. Additionally, this compound has shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires specialized expertise, which can limit its accessibility for researchers.

Future Directions

There are several future directions for the research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate its potential in combination therapy with other anti-cancer drugs, as this compound has shown to have synergistic effects with several chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in neurological disorders, as this compound has shown to have promising results in animal models. Furthermore, the development of more efficient synthesis methods for N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can increase its accessibility for researchers and accelerate its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-methylbenzoxazole, which is reacted with 4-bromoaniline to form the intermediate product. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain the final product, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-2-8-18-20(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-21(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

InChI Key

DVVOUHFNQLBGTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.